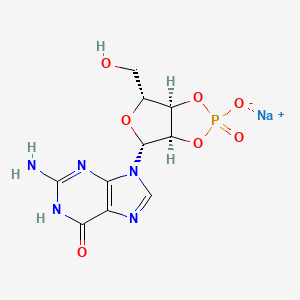
2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-2-deoxy-D-glucose 1-oxime 3,4,6-triacetate (2-AADG-1-oxime-3,4,6-triacetate) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of 2-deoxy-D-glucose (2-DG) and is synthesized by the reaction of 2-DG with acetylamine and oxime in the presence of a catalyst. 2-AADG-1-oxime-3,4,6-triacetate has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-AADG-1-oxime-3,4,6-triacetate has been studied for its potential applications in a variety of scientific research fields. It has been used as an inhibitor of glycolysis, which is the metabolic pathway by which glucose is broken down and converted into energy. It has also been studied as a tool to study the effects of glucose deprivation on cells, as well as its potential use in cancer research. Additionally, it has been studied for its potential use in the development of new drugs and pharmaceuticals.
Wirkmechanismus
2-AADG-1-oxime-3,4,6-triacetate acts as an inhibitor of glycolysis by blocking the enzyme hexokinase, which is responsible for the first step in the glycolytic pathway. This inhibition of hexokinase prevents glucose from being converted into energy, resulting in glucose deprivation in the cell. In addition, 2-AADG-1-oxime-3,4,6-triacetate has been shown to inhibit other enzymes involved in glycolysis, such as phosphofructokinase and pyruvate kinase.
Biochemical and Physiological Effects
2-AADG-1-oxime-3,4,6-triacetate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumors in animal models. Additionally, it has been shown to reduce inflammation and oxidative stress in cells, as well as to reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
2-AADG-1-oxime-3,4,6-triacetate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and use in experiments. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation is that it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it has a relatively low solubility, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several potential future directions for 2-AADG-1-oxime-3,4,6-triacetate. One potential future direction is its use in the development of new drugs and pharmaceuticals. Additionally, it could be used in the development of new cancer treatments, as it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, it could be used to study the effects of glucose deprivation on cells, as well as to study the effects of other metabolic pathways on cells. Finally, it could be used to study the effects of oxidative stress and inflammation on cells.
Synthesemethoden
2-AADG-1-oxime-3,4,6-triacetate is synthesized by the reaction of 2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate with acetylamine and oxime in the presence of a catalyst. This reaction is typically carried out in aqueous solution at a temperature of 60-70°C. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and the reaction time is typically 8-12 hours. The reaction produces a white precipitate, which is then purified by recrystallization.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate involves the conversion of D-glucose to the desired compound through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Hydroxylamine hydrochloride", "Acetic anhydride", "Pyridine", "Acetic acid", "Sodium acetate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Conversion of D-glucose to D-glucosamine using hydroxylamine hydrochloride in the presence of sodium acetate and methanol.", "Step 2: Acetylation of D-glucosamine using acetic anhydride and pyridine to form N-acetyl-D-glucosamine.", "Step 3: Oximation of N-acetyl-D-glucosamine using hydroxylamine hydrochloride and acetic acid to form N-acetyl-D-glucosamine oxime.", "Step 4: Triacetylation of N-acetyl-D-glucosamine oxime using acetic anhydride and pyridine to form 2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate.", "Step 5: Purification of the final product using chloroform." ] } | |
CAS-Nummer |
908353-02-6 |
Produktname |
2-(Acetylamino)-2-deoxy-D-glucose 1-Oxime 3,4,6-Triacetate |
Molekularformel |
C₁₄H₂₂N₂O₉ |
Molekulargewicht |
362.33 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)


